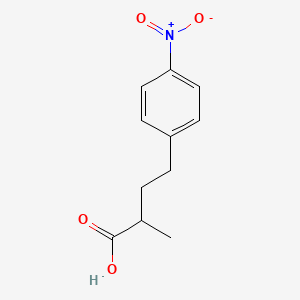

2-Methyl-4-(4-nitrophenyl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

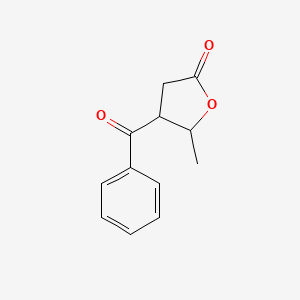

“2-Methyl-4-(4-nitrophenyl)butanoic acid” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “4-Nitrophenyl butyrate”, “Butanoic acid, 4-nitrophenyl ester”, and "Methyl 4-(4-nitrophenyl)butanoate" . This compound is a key intermediate in the synthesis of indobufen, a new generation of anti-platelet aggregation agents .

Synthesis Analysis

The synthesis of “2-Methyl-4-(4-nitrophenyl)butanoic acid” involves several steps. One method involves the use of microbial cells of cyanogen hydrolase bacillus subtilis when cyano is hydrolyzed to prepare 2-(4-nitrophenyl) butyric acid . Another method involves the protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “2-Methyl-4-(4-nitrophenyl)butanoic acid” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java .Wissenschaftliche Forschungsanwendungen

Micro-Reactor Applications in Chemical Processes

Research on the two-phase alkaline hydrolysis of 4-nitrophenyl acetate in various micro-reactors provides insight into liquid–liquid flow regimes and mass transfer rates, which are crucial for optimizing chemical reactions in pharmaceutical and chemical manufacturing processes. This study showcases the potential for utilizing similar nitrophenyl-based compounds in micro-reactor systems to enhance reaction efficiencies and product yields (Plouffe, Roberge, & Macchi, 2016).

Metabolic Pathways and Enzyme Inhibition Studies

Investigations into the metabolism of tobacco-specific nitrosamines and their inhibition by compounds like phenethyl isothiocyanate shed light on the enzymatic processes involved in the activation and detoxification of carcinogenic compounds. This research can inform the development of chemopreventive agents targeting specific metabolic pathways, potentially relevant for compounds structurally related to 2-Methyl-4-(4-nitrophenyl)butanoic acid (Smith, Guo, Guengerich, & Yang, 1996).

Solubility and Partition Coefficient Studies

The Abraham model correlations for solute transfer into 2-ethoxyethanol from water and the gas phase, including compounds with nitrophenyl groups, provide essential data for understanding the solubility and partitioning behavior of organic compounds in different solvents. Such data are vital for predicting the environmental fate, bioavailability, and pharmacokinetics of new chemicals and drugs (Hart, Grover, Zettl, Koshevarova, Zhang, Dai, Acree, Sedov, Stolov, & Abraham, 2015).

Analytical Method Development for Compound Detection

The development of liquid chromatography–tandem mass spectrometry methods for determining specific nitrosamine metabolites in biological samples exemplifies the importance of analytical techniques in monitoring exposure to hazardous substances. Similar methodologies could be applied to detect and quantify 2-Methyl-4-(4-nitrophenyl)butanoic acid or its metabolites in environmental and biological matrices, contributing to safety assessments and toxicological studies (Yao, Yang, Guan, Liu, Zheng, Wang, Zhu, & Zhang, 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-methyl-4-(4-nitrophenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-8(11(13)14)2-3-9-4-6-10(7-5-9)12(15)16/h4-8H,2-3H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOLSYAGYMVTEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-nitrophenyl)butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate](/img/structure/B2662967.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2662969.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2662970.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2662975.png)